molecular formula C8H11NO2S B1629570 3-Amino-3-(3-methylthiophen-2-yl)propanoic acid CAS No. 682802-96-6

3-Amino-3-(3-methylthiophen-2-yl)propanoic acid

Cat. No.: B1629570
CAS No.: 682802-96-6
M. Wt: 185.25 g/mol
InChI Key: PXTDRMAWCZZRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-methylthiophen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

682802-96-6

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)

InChI Key

PXTDRMAWCZZRKO-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(CC(=O)O)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

12.6 g of 3-methyl-thiophene-2-carbaldehyde was dissolved in 150 mL of 95% alcohol, and 15.4 g of ammonium acetate was added at 45° C., then 20.8 g of malonate was added. The solution was refluxed for 16 hours, then cooled, and filtered to give a solid of 3-amino-3-(3-methyl-thiophene-2-yl)propionic acid.
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.